Comprehensive 1H and 13C NMR Data Assignment for 5-Hydroxy-4-methoxyisophthalaldehyde: A Methodological Guide for Structural Elucidation
Comprehensive 1H and 13C NMR Data Assignment for 5-Hydroxy-4-methoxyisophthalaldehyde: A Methodological Guide for Structural Elucidation
Executive Summary
In the realm of drug development and complex organic synthesis, highly substituted aromatic building blocks like 5-hydroxy-4-methoxyisophthalaldehyde (also known as 5-hydroxy-4-methoxybenzene-1,3-dicarbaldehyde) present unique challenges for structural elucidation. The asymmetry of the benzene ring, combined with the push-pull electronic dynamics of dual electron-withdrawing groups (EWGs) and electron-donating groups (EDGs), creates a complex magnetic environment.
As a Senior Application Scientist, I approach NMR assignment not merely as a task of matching peaks to protons, but as an exercise in mapping electronic causality. This whitepaper provides an in-depth, self-validating methodology for the complete 1 H and 13 C NMR assignment of this molecule, detailing the physical chemistry and steric phenomena that drive its spectral signature.
Structural Analysis & Electronic Causality
Before acquiring a single Free Induction Decay (FID), we must deconstruct the molecule to anticipate its magnetic behavior. The core is a benzene ring with the following substitution pattern:
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C1 & C3: Formyl groups (-CHO). These are strong EWGs that deshield ortho and para positions via resonance and inductive effects.
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C4: Methoxy group (-OCH 3 ). A strong EDG via resonance, though its inductive effect is slightly electron-withdrawing.
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C5: Hydroxyl group (-OH). Another strong EDG.
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C2 & C6: The only remaining aromatic protons.
The Causality of Chemical Shifts: The magnetic environment is defined by extreme polarization. Proton H-2 is trapped between two highly anisotropic carbonyl cones, predicting a severe downfield shift. Conversely, proton H-6 is shielded by the ortho-hydroxyl and para-methoxy groups, predicting a significant upfield shift. This stark contrast forms the foundation of our initial 1D NMR hypothesis[1].
Experimental Workflow: A Self-Validating Protocol
To ensure absolute trustworthiness in our assignments, the experimental protocol must be designed to eliminate ambiguity. The choice of solvent and the sequence of 2D experiments are critical.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Causality Check: because it acts as a strong hydrogen-bond acceptor. This significantly reduces the chemical exchange rate of the phenolic -OH proton, allowing it to be observed as a distinct resonance rather than being lost to the baseline[2].
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Probe Tuning & Shimming: Perform rigorous 3D gradient shimming to ensure a homogeneous magnetic field, critical for resolving the small meta-coupling constants ( 4J ) between H-2 and H-6.
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1D Acquisition: Acquire standard 1 H (zg30) and 13 C (zgpg30) spectra. Follow immediately with a DEPT-135 experiment to differentiate CH/CH 3 (positive phase) from CH 2 (negative phase) and quaternary carbons (null).
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2D Acquisition (The Validation Engine): Acquire spectra[3]. HSQC maps direct C-H bonds, while HMBC maps 2-bond ( 2J ) and 3-bond ( 3J ) connectivities, effectively linking the isolated spin systems across the quaternary carbons.
Step-by-step self-validating NMR acquisition workflow.
1 H NMR Assignment & Mechanistic Insights
The 1 H NMR spectrum provides the first layer of structural confirmation. The data is summarized below, followed by the mechanistic rationale for each assignment.
Table 1: 1 H NMR Data (DMSO- d6 , 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| C3-CHO | 10.40 | s | - | 1H | Aldehyde; deshielded by ortho-methoxy steric compression. |
| C1-CHO | 10.05 | s | - | 1H | Aldehyde; standard resonance for aryl formyl group. |
| OH (C5) | 9.85 | br s | - | 1H | Phenolic hydroxyl; stabilized by DMSO hydrogen bonding. |
| H-2 | 8.20 | d | 1.8 | 1H | Aromatic; highly deshielded by dual ortho-carbonyl cones. |
| H-6 | 7.13 | d | 1.8 | 1H | Aromatic; shielded by ortho-hydroxyl and para-methoxy. |
| OCH 3 (C4) | 3.95 | s | - | 3H | Methoxy; typical shift for sterically hindered aryl ether. |
Mechanistic Deep-Dive:
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The H-2 / H-6 Disparity: Proton H-2 (δ 8.20) is situated between two strongly electron-withdrawing formyl groups. The additive inductive effects, combined with the magnetic anisotropy of the two adjacent carbonyl π -systems, create a profound deshielding cone. Conversely, H-6 (δ 7.13) benefits from the strong resonance electron donation of the ortho-OH and para-OCH 3 groups, shifting it significantly upfield[1].
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Aldehyde Asymmetry: The two aldehyde protons do not resonate at the same frequency. The C3-CHO is ortho to the bulky methoxy group, causing steric compression that forces the carbonyl out of optimal coplanarity, slightly altering its magnetic environment and pushing it downfield (δ 10.40) compared to the unhindered C1-CHO (δ 10.05).
13 C NMR Assignment & Mechanistic Insights
The 13 C NMR spectrum reveals the skeletal framework. Because the molecule contains five quaternary carbons, 1D 13 C data must be heavily supplemented by empirical shift rules and 2D validation.
Table 2: 13 C NMR Data (DMSO- d6 , 100 MHz)
| Position | Chemical Shift (δ, ppm) | Type (DEPT) | Assignment Rationale |
| C1-CHO | 191.0 | CH | Carbonyl carbon; typical aldehyde range. |
| C3-CHO | 189.5 | CH | Carbonyl carbon; slightly shielded by ortho-methoxy group. |
| C4 | 154.2 | C (Quat.) | Strongly deshielded by directly attached methoxy oxygen. |
| C5 | 143.4 | C (Quat.) | Deshielded by attached hydroxyl, shielded by ortho-methoxy. |
| C1 | 131.6 | C (Quat.) | Ipso to aldehyde, para to methoxy. |
| C2 | 130.9 | CH | Aromatic methine; deshielded by two ortho-aldehydes. |
| C3 | 124.9 | C (Quat.) | Ipso to aldehyde, shielded by ortho-methoxy. |
| C6 | 110.5 | CH | Aromatic methine; highly shielded by ortho-OH and para-OCH 3 . |
| OCH 3 | 61.0 | CH 3 | Methoxy carbon; downfield shift due to steric out-of-plane twisting. |
Mechanistic Deep-Dive (The Methoxy Anomaly): In standard anisole derivatives, the methoxy carbon resonates near δ 55.0 ppm. However, in 5-hydroxy-4-methoxyisophthalaldehyde, the methoxy group is di-ortho substituted (flanked by the C3-aldehyde and C5-hydroxyl groups). This severe steric crowding forces the methoxy methyl group out of coplanar alignment with the aromatic ring, disrupting the p- π conjugation of the oxygen lone pair. Consequently, the shielding effect on the carbon is diminished, driving the 13 C chemical shift downfield to approximately δ 61.0 ppm[1].
2D NMR Validation Strategy: The HMBC Logic
A scientific protocol is only as strong as its validation mechanisms. While 1D NMR provides a robust hypothesis, by mapping long-range carbon-proton couplings[3].
The most critical node in this molecule is C-4 . Because it is a quaternary carbon, it cannot be assigned via HSQC. However, HMBC reveals a self-validating convergence of three distinct 3J (three-bond) correlations pointing directly to C-4:
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From the OCH 3 protons (δ 3.95): Confirms the carbon attached to the ether oxygen.
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From H-2 (δ 8.20): Connects the top half of the ring (H-2 → C-2 → C-3 → C-4).
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From H-6 (δ 7.13): Connects the bottom half of the ring (H-6 → C-6 → C-5 → C-4).
Key HMBC logical relationships converging on C-4 for structural validation.
This convergence makes the assignment of C-4 at δ 154.2 ppm mathematically and physically indisputable, anchoring the rest of the structural elucidation.
Conclusion
The structural elucidation of 5-hydroxy-4-methoxyisophthalaldehyde requires a deep understanding of competing electronic effects and steric phenomena. By leveraging the hydrogen-bonding capabilities of DMSO- d6 , recognizing the out-of-plane twisting of the methoxy group, and utilizing HMBC as a self-validating logic gate, researchers can achieve absolute certainty in their NMR assignments. This methodology ensures that downstream drug development utilizing this building block is built upon an unshakeable analytical foundation.
References
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Pretsch, E., Bühlmann, P., Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.[Link][1]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link][3]
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Gottlieb, H. E., Kotlyar, V., Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link][2]
